molecular formula C4H5FN2 B13614532 5-Fluoromethylimidazole

5-Fluoromethylimidazole

Cat. No.: B13614532
M. Wt: 100.09 g/mol
InChI Key: CIVKLHWNJHSVQV-UHFFFAOYSA-N
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Description

5-Fluoromethylimidazole is a fluorinated heterocyclic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The incorporation of fluorine into organic molecules, particularly heterocycles like imidazole, is a established strategy to modify their physicochemical properties. It can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets, thereby increasing the potential bioavailability of lead compounds . This makes this compound a key precursor in the development of novel pharmaceutical agents. Research into related fluorinated imidazole derivatives demonstrates their application in creating potent bioactive molecules. For instance, fluorinated analogues of thyrotropin-releasing hormone have been synthesized for neurological research . Furthermore, a significant proportion of modern approved drugs contain fluorine, underscoring the critical role of reagents like this compound in advancing therapeutic programs across areas such as antiviral, anti-inflammatory, and enzymatic inhibition research . Scientists utilize this compound to explore structure-activity relationships and to synthesize more efficacious candidates. This product is intended for research purposes as a chemical standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5FN2

Molecular Weight

100.09 g/mol

IUPAC Name

5-(fluoromethyl)-1H-imidazole

InChI

InChI=1S/C4H5FN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)

InChI Key

CIVKLHWNJHSVQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CF

Origin of Product

United States

Synthetic Methodologies for 5 Fluoromethylimidazole and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.orgyoutube.comyoutube.comdeanfrancispress.com For 5-fluoromethylimidazole, the primary disconnections focus on the formation of the imidazole (B134444) ring and the introduction of the fluoromethyl group.

Two principal retrosynthetic approaches can be envisioned for this compound. The first approach involves disconnecting the imidazole ring itself, leading to acyclic precursors that can be cyclized in a subsequent step. This strategy falls under the category of de novo synthesis. The key synthons in this approach would be a C2-N fragment, a C2-C-N fragment, and a source for the remaining carbon and nitrogen atoms, with one of the fragments bearing the crucial fluoromethyl group.

The second major strategy involves retaining the pre-formed imidazole core and focusing on the disconnection of the C-C bond between the imidazole ring and the fluoromethyl group. This leads to a 5-halo- or 5-unsubstituted imidazole and a one-carbon synthon that can deliver the fluoromethyl moiety. This approach is categorized as post-synthetic functionalization.

A graphical representation of these key disconnection strategies is presented below:

Scheme 1: Key Retrosynthetic Disconnections for this compound

Generated code

De Novo Annulation Approaches for the Imidazole Ring System

The de novo construction of the imidazole ring offers a powerful and flexible approach to synthesize this compound, allowing for the early introduction of the fluorinated substituent.

Cyclocondensation Reactions Employing Fluorine-Containing Building Blocks

Cyclocondensation reactions are a classical and widely used method for the synthesis of imidazoles. organic-chemistry.org In the context of this compound, this strategy relies on the use of a key building block that already contains the fluoromethyl group. A plausible precursor would be a fluorinated α-aminoketone or a related derivative.

For instance, the reaction of a suitably protected 1-amino-3-fluoropropan-2-one with a source of the remaining C2-N unit, such as formamide (B127407) or an equivalent, can lead to the formation of the desired imidazole ring. The regiochemical outcome of such cyclizations is a critical consideration.

Reactant 1Reactant 2ConditionsProductRef.
1-Amino-3-fluoropropan-2-one derivativeFormamideHeatThis compound[Generic Cyclocondensation]
α-FluoroketoneAmidineBaseSubstituted Imidazole organic-chemistry.org

Multicomponent Reactions for Direct Imidazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to highly substituted imidazoles. organic-chemistry.orgfrontiersin.orgnih.govnih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, established MCRs for imidazole synthesis could potentially be adapted.

For example, a variation of the Van Leusen imidazole synthesis could be envisioned. This reaction typically involves a tosylmethyl isocyanide (TosMIC) derivative, an aldehyde, and an amine. By employing an aldehyde that contains a masked or direct fluoromethyl group, it might be possible to construct the this compound scaffold in a single step.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductRef.
Fluoroacetaldehyde derivativeTosylmethyl isocyanideAmineBase1,5-Disubstituted Imidazole organic-chemistry.org
α-Azido chalconeAryl aldehydeAnilineErbium triflateHighly substituted imidazole organic-chemistry.org

The development of a dedicated MCR for this compound would represent a significant advancement in terms of synthetic efficiency.

Regioselective Control in Ring-Closing Strategies

A significant challenge in the synthesis of asymmetrically substituted imidazoles is controlling the regioselectivity. The formation of both 4- and 5-substituted isomers is often observed. Several strategies have been developed to address this issue. nih.govjst.go.jpfigshare.comrsc.org

One common approach involves the use of protecting groups on one of the nitrogen atoms of the acyclic precursor, which can direct the cyclization to favor one regioisomer over the other. Another strategy relies on the electronic nature of the substituents on the precursors, which can influence the site of the initial nucleophilic attack and subsequent cyclization. Recent advances have highlighted the use of specific catalysts and reaction conditions to achieve high regioselectivity in imidazole synthesis. rsc.org For the synthesis of this compound, careful selection of precursors and reaction conditions is paramount to ensure the desired isomeric purity.

Post-Synthetic Functionalization of Pre-existing Imidazole Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-formed imidazole ring. This approach is particularly attractive if a suitable imidazole starting material is readily available.

Introduction of the Fluoromethyl Moiety via Direct Fluorination Techniques

The direct introduction of a fluoromethyl group onto an aromatic heterocycle is a challenging but increasingly feasible transformation. This can be achieved through various methods, including radical fluoromethylation or the reaction of an organometallic imidazole derivative with an electrophilic fluoromethylating agent. nih.gov

For instance, a 5-haloimidazole (e.g., 5-iodoimidazole) could be subjected to a transition-metal-catalyzed cross-coupling reaction with a suitable fluoromethylating reagent. Alternatively, direct C-H fluoromethylation of imidazole, while challenging due to the presence of multiple reactive sites, is an area of active research. nih.govresearchgate.net

Imidazole SubstrateReagentCatalyst/ConditionsProductRef.
5-Iodoimidazole(Fluoromethyl)ating agentPd or Cu catalystThis compound[General Cross-Coupling]
ImidazoleRadical fluoromethylating agentRadical initiator/LightThis compound (and isomers) nih.gov
ImidazoleCH2FClBaseN-Fluoromethylimidazole nih.gov

The development of highly regioselective direct fluoromethylation methods for imidazoles would provide a more streamlined route to this compound and its analogues.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). sigmaaldrich.com This approach has been successfully applied to imidazole derivatives, with reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor being commonly used. brynmawr.edu The regioselectivity of direct fluorination on the imidazole ring can be challenging, but strategic use of protecting groups can direct the fluorination to the desired C5 position. acs.orgacs.org

A particularly effective method for the direct synthesis of 5-fluoromethylimidazoles involves a gold(I)-catalyzed cascade cyclization/fluorination process. beilstein-journals.orgbeilstein-journals.org In this reaction, propargyl amidines are treated with an electrophilic fluorine source, such as Selectfluor, in the presence of a gold(I) catalyst. beilstein-journals.orgresearchgate.net This triggers a sequence of reactions that culminates in the formation of the this compound ring system. beilstein-journals.orgresearchgate.net

Table 1: Electrophilic Fluorination for this compound Synthesis

Precursor Catalyst Fluorinating Agent Product Key Feature
Propargyl Amidine Gold(I) Complex Selectfluor This compound Cascade Cyclization/Fluorination beilstein-journals.orgbeilstein-journals.org
Nucleophilic Fluorination Methodologies

Nucleophilic fluorination methods utilize a fluoride (B91410) anion (F-) source to displace a suitable leaving group on a precursor molecule. sigmaaldrich.comtcichemicals.com This is a common strategy for creating C-F bonds. Reagents such as diethylaminosulfur trifluoride (DAST) are effective for the deoxyfluorination of alcohols. tcichemicals.comresearchgate.net

In the context of this compound, a key precursor is 5-(hydroxymethyl)imidazole. The hydroxyl group can be displaced by a fluoride ion using a deoxyfluorination agent like DAST. This reaction directly converts the hydroxymethyl group into the target fluoromethyl group, providing a straightforward route to the final product. researchgate.net

Table 2: Nucleophilic Deoxyfluorination of Imidazole Precursors

Precursor Reagent Transformation Product Reference
5-(Hydroxymethyl)imidazole DAST or similar deoxyfluorinating agent Deoxyfluorination This compound researchgate.net
Radical Fluorination Pathways

Radical fluorination is a third major pathway that involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, highly reactive sources like F2 gas were used, but modern methods often employ N-F reagents, such as Selectfluor, which can serve as a source of fluorine radicals under specific conditions. wikipedia.org

One prominent radical fluorination method is decarboxylative fluorination. This approach typically uses a silver catalyst to generate a radical from a carboxylic acid precursor, which is then trapped by a fluorine source. beilstein-journals.orgorganic-chemistry.org For the synthesis of this compound, a potential precursor would be (imidazole-5-yl)acetic acid. While this specific transformation is not widely documented, the principles of silver-catalyzed decarboxylative fluorination suggest it is a viable synthetic strategy. beilstein-journals.org

Table 3: Potential Radical Fluorination Strategy

Precursor Catalyst Fluorine Source Proposed Intermediate Product

Transformation of Precursor Functional Groups to Fluoromethyl

The synthesis of this compound often hinges on the successful transformation of a pre-existing functional group at the 5-position of the imidazole ring into the desired fluoromethyl moiety. The fluoromethyl group (CH2F) is a valuable bioisostere for groups like hydroxyl or methyl, but its synthesis can be challenging. researchgate.net

Several of the methodologies described previously fall under this category:

Deoxyfluorination of Alcohols : The conversion of 5-(hydroxymethyl)imidazole to this compound via nucleophilic fluorinating agents like DAST is a direct and efficient functional group transformation. researchgate.net

Cascade Cyclization : The gold-catalyzed reaction of propargyl amidines involves an intricate transformation of the entire propargyl substrate into the final fluoromethyl-substituted imidazole ring. beilstein-journals.orgbeilstein-journals.org

Decarboxylative Fluorination : The radical-based conversion of a (imidazole-5-yl)acetic acid precursor removes the carboxyl group and replaces it with a fluorine atom, effectively transforming a carboxymethyl group into a fluoromethyl group. wikipedia.orgbeilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical processes that reduce or eliminate hazardous substances, are increasingly influential in synthetic chemistry. groupeberkem.com These principles emphasize the use of safer solvents, catalytic processes, and renewable feedstocks. acs.org

Solvent-Free and Aqueous-Phase Reactions

A key tenet of green chemistry is to minimize or replace hazardous organic solvents. wordpress.com Research has shown that some modern fluorination reactions can be performed in more environmentally benign media. For instance, silver-catalyzed radical decarboxylative fluorination has been successfully conducted in aqueous solutions. beilstein-journals.org Similarly, some radical hydrofluorination reactions can tolerate water as a cosolvent. organic-chemistry.org The synthesis of related fluorinated imidazolate structures has been reported in greener solvent mixtures like water/methanol. acs.org Furthermore, solvent-free synthesis of imidazole derivatives under microwave irradiation represents another green alternative to traditional solvent-heavy methods. researchgate.net

Catalytic and Biocatalytic Approaches

Catalysis is a cornerstone of green chemistry because it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions, which reduces energy consumption and waste. groupeberkem.com

Chemical Catalysis : The synthesis of this compound directly benefits from catalysis, most notably the gold(I)-catalyzed cascade reaction. beilstein-journals.orgbeilstein-journals.org Other metal-catalyzed processes, including those using palladium, rhodium, and silver, are integral to modern fluorination chemistry. organic-chemistry.orgnih.govnih.gov

Biocatalytic Approaches : Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. numberanalytics.com Enzymes operate in mild, aqueous conditions with exceptional selectivity, often eliminating the need for protecting groups. acs.org While a specific enzyme for producing this compound has not been identified, significant research is underway to engineer enzymes like cytochrome P450s and nonheme Fe-dependent halogenases for C-H fluorination on various substrates. chemrxiv.orgnih.gov This research opens the possibility for future biocatalytic routes to fluorinated imidazoles. chemrxiv.org

Scale-Up Considerations and Process Optimization in Chemical Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale necessitates careful consideration of process optimization to ensure safety, efficiency, and economic viability. Key areas of focus include the optimization of the gold-catalyzed cyclization/fluorination step and the management of fluorination reactions on a larger scale.

Optimization of the Gold-Catalyzed Cyclization/Fluorination Reaction:

The efficiency of the gold-catalyzed synthesis of 5-fluoromethylimidazoles is influenced by several factors, including the choice of catalyst, solvent, and the fluorinating agent. Research has shown that a combination of a gold(I) catalyst and an electrophilic fluorine source, such as Selectfluor, is effective for this transformation. nih.govbeilstein-journals.org

Optimization studies for similar gold-catalyzed reactions often involve screening various ligands on the gold catalyst, as well as adjusting the catalyst loading to balance reaction rate and cost. acs.org For instance, in related gold-catalyzed cross-coupling reactions, catalyst loading has been successfully reduced to as low as 1-2 mol% without compromising the yield, which is a significant factor for cost-effective scale-up. acs.orgresearchgate.net The choice of solvent also plays a crucial role; solvents like acetonitrile (B52724) have been found to be effective for the gold-catalyzed fluorination of propargyl amidines. researchgate.net Temperature is another critical parameter that is often optimized to improve reaction rates and minimize side product formation. beilstein-journals.org

Table 1: Illustrative Parameters for Optimization of Gold-Catalyzed Fluorination

ParameterVariations ExploredOptimal Condition (Example)Reference
Gold Catalyst Ph₃PAuCl, IPrAuCl, MeDalPhosAuClMeDalPhosAuCl (for cross-coupling) acs.org
Catalyst Loading 0.5 mol% - 5 mol%2 mol% acs.org
Solvent Acetonitrile, Toluene, DichloromethaneAcetonitrile researchgate.net
Fluorinating Agent Selectfluor, N-Fluorobenzenesulfonimide (NFSI)Selectfluor nih.govbeilstein-journals.org
Temperature Room Temperature to 80 °CRoom Temperature researchgate.net
Additives Silver salts (e.g., AgSbF₆)AgSbF₆ (to generate cationic Au(I)) acs.org

This table is for illustrative purposes and combines findings from various gold-catalyzed reactions to highlight common optimization parameters.

Scale-Up of Fluorination Reactions:

Scaling up fluorination reactions requires special attention to safety and handling protocols due to the reactivity and potential hazards of fluorinating agents. researchgate.net While Selectfluor is considered a more benign electrophilic fluorine source compared to others, its handling on a large scale still demands appropriate engineering controls and personal protective equipment.

A significant challenge in scaling up gold-catalyzed reactions can be catalyst deactivation or poisoning by impurities present in starting materials or solvents on an industrial scale. nih.gov Strategies to mitigate this include using highly purified reagents or developing methods for catalyst reactivation. For instance, the addition of acid activators can sometimes reactivate a poisoned gold catalyst by sequestering the inhibiting species. nih.gov

Furthermore, the transition from batch to continuous flow processing is a modern approach to scale-up that can offer improved safety, better heat and mass transfer, and more consistent product quality, particularly for energetic reactions like fluorination.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoromethylimidazole

Reactivity Profile of the Imidazole (B134444) Nitrogen Atoms

The two nitrogen atoms in the imidazole ring of 5-Fluoromethylimidazole exhibit distinct chemical properties, serving as sites for protonation, alkylation, acylation, and coordination with metal centers. The presence of the electron-withdrawing fluoromethyl group at the 5-position significantly modulates this reactivity.

Protonation and Acid-Base Equilibria

Imidazole is an amphoteric molecule, capable of acting as both a base and an acid. The pyridine-like nitrogen (N-3) is basic, with the conjugate acid of imidazole having a pKa of approximately 7.0, making it a stronger base than pyridine. The pyrrole-like nitrogen (N-1) is weakly acidic, with a pKa of about 14.5.

The introduction of an electron-withdrawing group, such as the fluoromethyl group at the 5-position, is expected to have a pronounced effect on these acid-base properties. By drawing electron density away from the ring, the -CH₂F group decreases the electron density at the N-3 nitrogen, thereby reducing its basicity. Consequently, the pKa of the corresponding imidazolium ion is predicted to be lower than that of unsubstituted imidazole.

Conversely, the electron-withdrawing nature of the fluoromethyl group enhances the acidity of the N-1 proton. This is due to the stabilization of the resulting imidazolate anion through the inductive effect of the substituent. A similar trend is observed in other imidazoles bearing electron-withdrawing groups. For instance, 4(5)-nitroimidazole has a pKa of 9.30 for the N-H proton, which is significantly lower (more acidic) than that of imidazole.

Table 1: Comparison of pKa Values for Imidazole and a Substituted Imidazole

Compound pKa (Conjugate Acid) pKa (N-H)
Imidazole ~7.0 ~14.5
4(5)-Nitroimidazole - 9.30

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation and acylation reactions. For an unsymmetrically substituted imidazole like this compound, the question of regioselectivity arises. The alkylation can potentially occur at either N-1 or N-3.

In the case of N-alkylation, the outcome is influenced by both steric and electronic factors. Electron-withdrawing groups at the 4(5)-position generally direct alkylation to the more remote nitrogen atom. otago.ac.nz This is because the substituent deactivates the adjacent nitrogen more significantly. Therefore, for this compound, the major product of N-alkylation is expected to be the 1-alkyl-4-fluoromethylimidazole isomer, as the fluoromethyl group at the 5-position sterically hinders and electronically deactivates the adjacent N-1, favoring attack at the more distant N-3 (which becomes N-1 after alkylation and tautomerization).

N-acylation of imidazoles with acyl halides in aprotic solvents is a well-established reaction. chemistry-online.com The resulting N-acylimidazoles are highly reactive acyl transfer agents, comparable in reactivity to acid anhydrides or halides. chemistry-online.com For this compound, acylation is expected to proceed similarly, yielding the corresponding N-acyl derivative.

Coordination Chemistry with Metal Centers (Purely chemical complexation)

The pyridine-like nitrogen (N-3) of the imidazole ring is an excellent coordination site for a wide variety of metal ions. wikipedia.org Imidazole and its derivatives are important ligands in both coordination chemistry and metalloenzymes. wikipedia.org

The coordination ability of this compound is influenced by the electronic properties of the fluoromethyl substituent. Computational studies on substituted imidazoles have shown that electron-withdrawing groups decrease the metal-binding energy. nih.gov This is attributed to the reduction in electron density on the coordinating nitrogen atom, making it a weaker Lewis base. Consequently, this compound is expected to form less stable complexes with metal ions compared to unsubstituted imidazole or imidazoles with electron-donating substituents. Despite this, it is still capable of acting as a ligand, and the specific properties of its metal complexes will depend on the nature of the metal center and the other ligands present.

Reactivity of the Imidazole Ring System at Carbon Positions

The carbon atoms of the imidazole ring can also participate in chemical reactions, most notably electrophilic aromatic substitution. Nucleophilic substitution at these positions is generally less common.

Electrophilic Aromatic Substitution Reactions

The imidazole ring is considered an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. slideshare.net The positions most prone to attack are C-5, followed by C-4, and then C-2. However, the presence of the electron-withdrawing fluoromethyl group at the 5-position significantly deactivates the ring towards electrophilic attack.

This deactivating effect makes electrophilic substitution reactions on this compound challenging. For example, halogenation reactions, which proceed readily with unsubstituted imidazole, would require more forcing conditions for this compound. slideshare.net If substitution were to occur, it would be directed to the available C-4 or C-2 positions, with the precise outcome depending on the specific electrophile and reaction conditions. The deactivating nature of the fluoromethyl group is a critical consideration in any synthetic strategy involving electrophilic functionalization of the this compound ring. Studies on the regioselective electrophilic fluorination of rationally designed imidazole derivatives have highlighted the ability to target specific positions, although this often requires careful substrate design and specific reagents. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution on the carbon atoms of the imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring. chemistry-online.comaskfilo.com The C-2 position is the most susceptible to nucleophilic attack due to its position between the two nitrogen atoms. chemistry-online.com

For this compound, direct nucleophilic substitution on the carbon atoms of the ring is considered unlikely under normal conditions. The fluoromethyl group, while electron-withdrawing, is not typically a strong enough activating group to facilitate such reactions. However, if a good leaving group, such as a halogen, were present on the ring, nucleophilic substitution could become a viable reaction pathway. For instance, 2-haloimidazoles can undergo nucleophilic displacement of the halide.

It is also worth noting that some fluoromethyl-substituted heteroaromatics can exhibit instability, leading to defluorination. While not a direct nucleophilic substitution on the ring carbon, this represents a potential reactivity pathway for the substituent itself.

C-H Activation and Direct Functionalization Strategies

The direct functionalization of C-H bonds in heterocyclic compounds represents an atom-economical and efficient strategy for the synthesis of complex molecules. In the context of this compound, the electronic nature of the fluoromethyl group plays a crucial role in directing the regioselectivity of C-H activation. The fluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atom. This deactivates the imidazole ring towards electrophilic aromatic substitution. However, it can facilitate C-H activation at specific positions through transition-metal catalysis.

The C2 and C4 positions of the imidazole ring are the most likely sites for C-H activation. The C2-H bond is generally the most acidic proton in the imidazole ring, making it susceptible to deprotonation-metalation pathways. The electron-withdrawing nature of the 5-fluoromethyl group further enhances the acidity of the C2-H, potentially favoring its activation. Conversely, the C4-H is adjacent to the fluoromethyl group, and its reactivity will be influenced by both steric and electronic factors.

Rhodium and palladium catalysts are commonly employed for the C-H functionalization of imidazoles. For instance, Rh(III)-catalyzed C-H activation has been successfully used for the alkenylation and alkylation of various imidazole derivatives. While specific studies on this compound are limited, it is anticipated that under appropriate conditions, direct arylation, alkenylation, or alkylation at the C2 or C4 positions could be achieved. The choice of catalyst, ligand, and reaction conditions would be critical in controlling the regioselectivity.

Catalyst SystemCoupling PartnerExpected ProductPotential Regioselectivity
[RhCp*Cl2]2 / AgSbF6AlkenesAlkenylated this compoundC2 or C4
Pd(OAc)2 / LigandAryl halidesArylated this compoundC2 or C4

Transformations Involving the Fluoromethyl Group

The fluoromethyl group itself is a site of potential chemical transformations, offering avenues for further molecular diversification.

Nucleophilic Displacement of Fluorine

The fluorine atom in the fluoromethyl group can be susceptible to nucleophilic displacement, although the C-F bond is generally strong. The reactivity is enhanced by the heterocyclic ring, which can stabilize a potential carbocationic intermediate or facilitate an SNAr-type mechanism if an activating group is present on the ring. The displacement of fluorine by various nucleophiles such as amines, thiols, or alkoxides would lead to the corresponding substituted methylimidazoles. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, would significantly influence the outcome of such transformations.

Oxidation and Reduction Chemistry of the Fluoromethyl Group

The oxidation of the fluoromethyl group can lead to the formation of a formyl or carboxyl group at the C5 position. Strong oxidizing agents would be required for this transformation. Conversely, the reduction of the fluoromethyl group to a methyl group could be achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation, although the conditions must be carefully controlled to avoid reduction of the imidazole ring itself.

Formation of Carbonyl or Carboxyl Derivatives

The conversion of the fluoromethyl group to a carbonyl (formyl) or carboxyl group is a valuable transformation for introducing further functionality. Hydrolysis of a di- or trihalogenated intermediate, which could potentially be formed from the fluoromethyl group, is a common strategy for introducing a carbonyl group. For instance, acid-catalyzed hydrolysis of a difluoromethyl group can yield a formyl group. Further oxidation of the formyl group would then provide the corresponding carboxylic acid.

TransformationReagents and ConditionsProduct
Fluorine DisplacementNu- (e.g., RO-, RS-, R2N-)5-(Substituted-methyl)imidazole
OxidationStrong oxidizing agents (e.g., KMnO4)Imidazole-5-carbaldehyde or Imidazole-5-carboxylic acid
ReductionReducing agents (e.g., LiAlH4)5-Methylimidazole
Hydrolysis to CarbonylAcid/Base catalysis on dihalo-intermediateImidazole-5-carbaldehyde

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

For this compound to participate in metal-catalyzed cross-coupling reactions, it typically needs to be derivatized to introduce a suitable handle, such as a halogen or a boronic acid/ester.

Suzuki, Stille, Heck, and Sonogashira Couplings (if applicable)

Assuming a derivative of this compound, such as a 2-halo-5-fluoromethylimidazole, is available, it could serve as a substrate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The coupling of a 2-halo-5-fluoromethylimidazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base would yield a 2-aryl- or 2-vinyl-5-fluoromethylimidazole. wikipedia.orgnih.gov

Stille Coupling: The reaction of a 2-halo-5-fluoromethylimidazole with an organostannane reagent, catalyzed by palladium, would provide access to a variety of substituted imidazoles. organic-chemistry.org

Heck Reaction: A 2-halo-5-fluoromethylimidazole could be coupled with an alkene under palladium catalysis to introduce a vinyl group at the C2 position. researchgate.net

Sonogashira Coupling: The coupling of a 2-iodo- or 2-bromo-5-fluoromethylimidazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would lead to the formation of a 2-alkynyl-5-fluoromethylimidazole. libretexts.orgorganic-chemistry.org

The success of these reactions would depend on the stability of the this compound core to the reaction conditions and the reactivity of the chosen coupling partners. The electron-withdrawing nature of the fluoromethyl group might influence the oxidative addition and reductive elimination steps in the catalytic cycle.

Coupling ReactionHalo-5-fluoromethylimidazole DerivativeCoupling PartnerCatalyst SystemProduct
Suzuki2-Bromo-5-fluoromethylimidazoleArylboronic acidPd(PPh3)4 / Base2-Aryl-5-fluoromethylimidazole
Stille2-Iodo-5-fluoromethylimidazoleOrganostannanePd(PPh3)42-Substituted-5-fluoromethylimidazole
Heck2-Bromo-5-fluoromethylimidazoleAcrylatePd(OAc)2 / Ligand2-Vinyl-5-fluoromethylimidazole derivative
Sonogashira2-Iodo-5-fluoromethylimidazoleTerminal alkynePdCl2(PPh3)2 / CuI2-Alkynyl-5-fluoromethylimidazole

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction between amines and aryl or heteroaryl halides. wikipedia.orgrug.nl This reaction is of significant industrial and academic importance due to the prevalence of arylamines in pharmaceuticals, natural products, and materials science. rug.nl

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of an aryl halide to a palladium(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. youtube.com Over the years, several generations of increasingly effective and versatile ligands have been developed. Early systems utilized bulky, monodentate phosphine ligands, while later generations saw the introduction of bidentate ligands like BINAP and DPPF, which improved reaction rates and yields. wikipedia.org More recently, highly specialized biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos have been developed, allowing for the coupling of a wide range of substrates, including challenging heteroaryl chlorides, under milder conditions. rug.nl

While the Buchwald-Hartwig amination has been successfully applied to a vast array of substrates, five-membered heterocyclic halides, including those of imidazole, can present unique challenges. These substrates have the potential to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. However, with the appropriate choice of ligands and reaction conditions, these challenges can often be overcome. For instance, the use of specialized ligands has enabled the successful amination of heteroaryl halides. rug.nl There have been reports on the successful palladium-catalyzed amination of other five-membered heterocyclic compounds, such as 5-amino-1,2,3-triazoles, which suggests that with proper optimization, a C-N coupling on a suitably halogenated precursor to this compound could be feasible. researchgate.net

Due to the absence of specific studies on this compound, no data tables detailing reaction conditions or yields for its Buchwald-Hartwig amination can be provided.

Ring-Opening, Rearrangement, and Degradation Pathways

The imidazole ring is a stable aromatic system, but under certain conditions, it can undergo ring-opening, rearrangement, or degradation. These pathways are influenced by the substituents on the ring and the external conditions, such as the presence of oxidants, light, or high temperatures.

Degradation Pathways:

Oxidative Degradation: The imidazole ring can be susceptible to oxidative degradation. Studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that the reaction can proceed via OH-addition to the carbon atoms of the ring. rsc.org The imidazole moiety in the drug daclatasvir has been shown to be liable to base-mediated autoxidation and can also be oxidized in the presence of hydrogen peroxide. nih.gov This oxidative degradation can lead to the formation of various smaller molecules. For instance, the oxidation of imidazole can ultimately lead to the formation of formamide (B127407) and oxamide (B166460). acs.org The degradation of some alkylated imidazoles is proposed to be initiated by oxidation on the imidazole ring, forming a lactam, which, having lost its aromaticity, is then susceptible to ring-opening. ntnu.no

Photodegradation: The imidazole ring in certain molecules can also be sensitive to photodegradation. For example, the imidazole moiety in daclatasvir was found to be sensitive to photodegradation in solution when exposed to high-intensity light. nih.gov

Thermal Degradation: At elevated temperatures, some substituted imidazoles can undergo thermal degradation. This process can involve a reversible ring-opening pathway. ntnu.no For nitro-substituted imidazoles, thermal decomposition can be complex, with competing pathways such as NO2 elimination and nitro-nitrite isomerization. colostate.edu

Rearrangement Pathways:

Rearrangements involving the imidazole ring are also known. For instance, a study has reported an unusual rearrangement of imidazo[1,5-a]imidazoles into imidazo[1,5-a]pyrimidines under mild conditions in the presence of iodine. nih.gov Another example includes rearrangements of N-oxyenamines to synthesize imidazoles. acs.org

The presence of a fluoromethyl group at the 5-position of the imidazole ring would likely influence its stability and reactivity. The strong electron-withdrawing nature of the fluorine atoms could affect the electron density of the imidazole ring, potentially influencing its susceptibility to nucleophilic or electrophilic attack and modifying its degradation and rearrangement pathways. However, without specific experimental studies on this compound, these considerations remain speculative.

No specific data tables on the ring-opening, rearrangement, or degradation of this compound can be presented due to a lack of available research.

Spectroscopic and Structural Elucidation of 5 Fluoromethylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 5-Fluoromethylimidazole, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the imidazole (B134444) ring and the methyl group. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. Coupling constants (J) between adjacent protons and between protons and the fluorine atom (H-F coupling) would provide crucial information about the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of the carbon atoms in the imidazole ring and the fluoromethyl group. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show a single resonance for the fluorine atom in the fluoromethyl group. The chemical shift would be indicative of the electronic environment, and coupling to the adjacent protons of the methyl group (H-F coupling) would be observed.

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Nucleus Atom Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹H H-2 7.5 - 8.0 s -
¹H H-4 7.0 - 7.5 t JH-F ≈ 1-3
¹H CH₂F 5.0 - 5.5 d ²JH-F ≈ 45-50
¹³C C-2 135 - 140 d -
¹³C C-4 125 - 130 d ³JC-F ≈ 3-5
¹³C C-5 130 - 135 d ²JC-F ≈ 15-20
¹³C CH₂F 80 - 85 t ¹JC-F ≈ 230-240
¹⁹F CH₂F -210 to -230 t ²JF-H ≈ 45-50

Note: This table contains predicted data based on known values for similar structures and is for illustrative purposes only. Actual experimental values may differ.

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the signals and confirm the structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity of the protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula (C₄H₅FN₂), confirming the identity of the compound.

Hypothetical HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 101.0515

Note: This is a calculated value and requires experimental verification.

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the this compound molecule to break into characteristic fragments. The analysis of this fragmentation pattern would provide further confirmation of the structure. Expected fragmentation pathways could include the loss of a fluorine atom, a methyl radical, or cleavage of the imidazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the imidazole ring.

C-H stretching: Bands in the region of 2800-3000 cm⁻¹ for the C-H bonds of the methyl group and the imidazole ring.

C=N and C=C stretching: Absorptions in the 1400-1650 cm⁻¹ region, characteristic of the imidazole ring.

C-F stretching: A strong absorption band in the 1000-1100 cm⁻¹ region, which is characteristic of the carbon-fluorine bond.

Hypothetical IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100 - 3500 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Medium
C=N Stretch 1580 - 1650 Medium to Strong
C=C Stretch 1450 - 1550 Medium
C-F Stretch 1000 - 1100 Strong

Note: This table contains predicted data and is for illustrative purposes only.

Table of Compounds Mentioned

Compound Name
This compound
Imidazole

Identification of Characteristic Functional Group Vibrations

The imidazole ring exhibits a set of characteristic vibrations. The N-H stretching vibration is typically observed in the region of 3200-3500 cm⁻¹, often appearing as a broad band due to hydrogen bonding. The C=N and C=C stretching vibrations of the imidazole ring are expected to produce strong absorptions in the 1500-1650 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the ring C-H and N-H bonds give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

The fluoromethyl group introduces vibrations involving the C-F and C-H bonds. The C-H stretching vibrations of the methyl group are anticipated in the 2850-3000 cm⁻¹ range. The most characteristic vibration of the fluoromethyl group is the C-F stretching mode, which is typically strong and found in the 1000-1400 cm⁻¹ region. The exact position of this band can be influenced by the electronic environment of the imidazole ring.

Computational studies using Density Functional Theory (DFT) can provide a more detailed theoretical IR spectrum. Such calculations would likely show the coupling of vibrational modes between the fluoromethyl group and the imidazole ring, offering deeper insight into the molecule's vibrational landscape.

Functional Group Characteristic Vibration Predicted Wavenumber (cm⁻¹)
Imidazole N-HStretching3200-3500
Imidazole C=N/C=CStretching1500-1650
Methyl C-HStretching2850-3000
C-FStretching1000-1400
Imidazole RingBending Vibrations< 1500

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the imidazole ring, which acts as the primary chromophore. Imidazole itself exhibits absorption maxima around 207-210 nm, attributed to π → π* transitions. The introduction of a fluoromethyl group at the C5 position is likely to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, depending on the interplay of inductive and steric effects.

The fluorine atom's high electronegativity can inductively withdraw electron density from the imidazole ring, which may slightly alter the energy of the π molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting UV-Vis spectra and can elucidate the nature of the electronic transitions. faccts.demdpi.com Theoretical calculations would likely confirm that the primary absorption bands correspond to π → π* transitions within the imidazole ring, with possible minor contributions from n → π* transitions involving the nitrogen lone pairs. The solvent environment can also influence the position and intensity of the absorption bands.

Type of Transition Chromophore Predicted Absorption Maximum (λ_max)
π → πImidazole Ring~210 nm (with potential shift)
n → πImidazole NitrogenLower intensity, may be masked by π → π*

X-ray Crystallography

As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible databases. Therefore, the following discussion is based on the general principles of molecular packing and intermolecular interactions observed in related imidazole derivatives.

Solid-State Molecular Conformation and Crystal Packing

In the solid state, the this compound molecule is expected to be essentially planar, with the fluoromethyl group likely exhibiting rotational freedom around the C-C bond. The crystal packing will be governed by the drive to achieve the most thermodynamically stable arrangement, maximizing favorable intermolecular interactions. Molecules would likely pack in a way that minimizes steric hindrance from the fluoromethyl groups while allowing for efficient hydrogen bonding.

Intermolecular Interactions and Hydrogen Bonding Networks

The primary intermolecular interaction governing the crystal structure of this compound is expected to be hydrogen bonding. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This allows for the formation of strong N-H···N hydrogen bonds, which are a common feature in the crystal structures of imidazoles. These hydrogen bonds can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

Other Advanced Spectroscopic and Analytical Techniques

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The vibrations of the imidazole ring, particularly the symmetric stretching modes, are expected to be strong in the Raman spectrum. The C-F stretching vibration would also be Raman active. A combined analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound. researchgate.net

Chiroptical Techniques: As this compound itself is not chiral, it would not exhibit chiroptical properties such as circular dichroism (CD) or circularly polarized luminescence (CPL). However, if a chiral center were introduced into the molecule, for instance, by substitution at the nitrogen or on the fluoromethyl group, the resulting chiral derivatives would be amenable to study by these techniques. rsc.org Chiroptical spectroscopy could then provide valuable information about the stereochemistry and solution-state conformation of these derivatives.

Theoretical and Computational Studies of 5 Fluoromethylimidazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, orbital energies, and reactivity.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. researchgate.netnih.gov Key to understanding a molecule's reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO's energy relates to the ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For 5-Fluoromethylimidazole, a frontier orbital analysis would reveal the distribution of electron density in these key orbitals, identifying the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-7.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap6.3Energy difference between HOMO and LUMO

Note: The data in this table is hypothetical and serves as an example of what would be calculated.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative fluorine and nitrogen atoms as likely centers of negative potential, while the hydrogen atoms attached to the imidazole (B134444) ring would likely be regions of positive potential.

Aromaticity Indices and Ring Current Analysis

Aromaticity is a key property of cyclic, planar molecules with a continuous ring of p-orbitals. Various computational indices are used to quantify the degree of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a measure of the magnetic and geometric consequences of electron delocalization. A ring current analysis can further characterize the flow of electrons in the presence of an external magnetic field, which is a hallmark of aromatic systems. For this compound, these calculations would determine the extent to which the imidazole ring maintains its aromatic character despite the presence of the electron-withdrawing fluoromethyl group.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries and spectroscopic properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G, would be employed to determine the most stable three-dimensional structure. This would provide precise bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be performed to identify different stable conformers, particularly concerning the rotation of the fluoromethyl group, and to determine their relative energies.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC4-C51.38 Å
Bond LengthC5-CH2F1.50 Å
Bond AngleN1-C5-C4108.5°
Dihedral AngleC4-C5-CH2-F180.0°

Note: The data in this table is hypothetical and serves as an example of what would be calculated.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly valuable for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic shielding tensors, which are then converted to chemical shifts for nuclei such as ¹H, ¹³C, and ¹⁹F. These theoretical chemical shifts can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum can be used to assign the vibrational modes observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Visible spectrum. This analysis provides insights into the electronic transitions occurring within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRC5 Chemical Shift125 ppm
IRC-F Stretch1100 cm⁻¹
UV-Visλmax215 nm

Note: The data in this table is hypothetical and serves as an example of what would be calculated.

Reaction Mechanism Elucidation via Transition State Search

The study of reaction mechanisms is fundamental to understanding the chemical reactivity of a molecule. For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways and identifying the associated transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the feasibility and kinetics of a given reaction.

The process of elucidating a reaction mechanism for this compound would computationally involve:

Identification of Reactants and Products: Defining the starting materials and potential products for a reaction of interest, such as electrophilic substitution on the imidazole ring or reactions involving the fluoromethyl group.

Potential Energy Surface (PES) Scanning: A systematic exploration of the geometric arrangements of the atoms to locate energy minima (reactants and products) and saddle points (transition states).

Transition State Optimization: Once a potential transition state structure is identified, sophisticated algorithms are used to precisely locate the saddle point on the PES.

Frequency Analysis: A key step to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical protonation reaction, the transition state search would model the approach of a proton to the different nitrogen atoms of the imidazole ring, calculating the energy barrier for each pathway. The fluoromethyl group, being electron-withdrawing, is expected to influence the proton affinity of the nitrogen atoms, thereby affecting the activation energy of the reaction.

Table 1: Hypothetical Transition State Calculation Parameters for a Reaction of this compound

ParameterMethod/Basis SetDescription
Geometry Optimization B3LYP/6-311++G(d,p)A widely used DFT functional and basis set for obtaining accurate molecular geometries and energies.
Transition State Search QST2/QST3 or BernyAlgorithms for locating saddle points on the potential energy surface. QST2 requires reactant and product structures as input.
Frequency Calculation B3LYP/6-311++G(d,p)Performed at the optimized geometry to confirm the nature of the stationary point (minimum or transition state) and to obtain zero-point vibrational energies.
Solvation Model PCM/SMDA polarizable continuum model to simulate the effects of a solvent on the reaction energetics.

Molecular Dynamics Simulations in Chemical Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static nature of quantum mechanical calculations. For this compound, MD simulations can reveal how the molecule interacts with its surroundings and how its structure fluctuates in different chemical environments.

The behavior of this compound in solution is crucial for many of its potential applications. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed understanding of solvation. Key aspects that can be investigated include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of this compound. This reveals the structure of the solvation shell.

Hydrogen Bonding Analysis: The formation and breaking of hydrogen bonds between the imidazole ring's N-H group, the nitrogen lone pairs, the fluorine atom, and protic solvent molecules can be monitored over time.

Conformational Flexibility: The fluoromethyl group can rotate, and the imidazole ring can undergo subtle puckering. MD simulations can explore the accessible conformations and the energy barriers between them in a solvated environment. For instance, the orientation of the C-F bond relative to the imidazole ring can be analyzed.

In a condensed phase, such as a liquid or solid state, the interactions between this compound molecules become significant. MD simulations can be used to study:

Pairwise Interaction Energies: Calculating the interaction energy between pairs of molecules to understand the nature and strength of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding.

Self-Assembly and Aggregation: Simulating the behavior of many this compound molecules to observe if they tend to form aggregates or specific structural motifs in the condensed phase.

Diffusion Coefficients: Calculating the rate at which this compound molecules move through a solvent, which is an important transport property.

Structure-Property Relationships Derived from Computational Models

A primary goal of computational chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. For this compound, computational models can predict a range of properties and help to understand how the introduction of the fluoromethyl group modifies the parent imidazole molecule.

Table 2: Predicted Physicochemical Properties of this compound from Computational Models

PropertyPredicted Value (Hypothetical)Computational MethodSignificance
Dipole Moment (Debye) ~3.5 DDFT (B3LYP/6-311+G)The high electronegativity of fluorine in the fluoromethyl group is expected to significantly increase the molecular dipole moment compared to imidazole.
pKa ~5.0DFT with solvationThe electron-withdrawing nature of the fluoromethyl group is predicted to decrease the basicity of the imidazole ring, thus lowering the pKa. nih.govresearchgate.net
HOMO-LUMO Gap (eV) ~6.0 eVDFT (B3LYP/6-311+G)This value relates to the electronic excitability and chemical reactivity of the molecule. Fluorination can influence this gap.
Molecular Electrostatic Potential (MEP) Negative potential near N atomsDFT (B3LYP/6-311+G*)The MEP map would indicate the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor.

These predicted properties can be used to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, which can then be used to predict the properties of other related fluorinated imidazoles.

Impact of Fluorine on Imidazole Ring Properties: A Theoretical Perspective

The substitution of a hydrogen atom with a fluorine-containing group like fluoromethyl has a profound electronic impact on the imidazole ring. A theoretical analysis can quantify these effects:

Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds. This effect deactivates the ring towards electrophilic substitution and increases the acidity of the N-H proton.

Aromaticity: The aromaticity of the imidazole ring can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The electron-withdrawing fluoromethyl group may slightly alter the electron delocalization and thus the aromaticity of the ring.

Charge Distribution: Quantum mechanical calculations can provide a detailed picture of the atomic charges within the molecule. The introduction of the fluoromethyl group will lead to a redistribution of electron density, making the carbon atom of the fluoromethyl group highly electron-deficient and altering the charges on the ring atoms. This redistribution of charge is a key factor in determining the molecule's reactivity and intermolecular interactions.

Applications of 5 Fluoromethylimidazole in Advanced Organic Synthesis

As a Versatile Building Block for the Synthesis of Complex Heterocyclic Systems

The imidazole (B134444) core is a ubiquitous scaffold in medicinal chemistry and materials science. The introduction of a fluoromethyl group at the 5-position is anticipated to modulate the electronic properties and metabolic stability of resulting molecules. However, specific examples of 5-Fluoromethylimidazole being utilized as a foundational unit for the construction of more complex heterocyclic systems have not been detailed in accessible research. General principles of heterocyclic chemistry suggest that the nitrogen atoms of the imidazole ring could be susceptible to alkylation or acylation, and the ring itself could potentially undergo various coupling reactions. The fluoromethyl substituent could also influence the regioselectivity of these reactions. Without concrete research data, the potential of this compound as a versatile building block remains a theoretical projection rather than an empirically demonstrated reality.

Precursor for Novel Fluorinated Organic Materials

The incorporation of fluorine into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and electronic characteristics.

Monomers for Polymer Synthesis

In theory, derivatives of this compound could be functionalized to act as monomers for polymerization. For instance, the introduction of polymerizable groups such as vinyl, acrylate, or epoxide moieties onto the imidazole ring or the nitrogen atoms could enable its incorporation into polymer chains. The resulting fluorinated polymers might exhibit unique properties beneficial for applications in areas like high-performance plastics or polymer electrolytes. However, there are no specific studies or data tables in the current body of scientific literature that describe the synthesis or polymerization of monomers derived from this compound.

Components in Liquid Crystals or Optoelectronic Materials

The inherent aromaticity and polarizability of the imidazole ring, combined with the electron-withdrawing nature of the fluoromethyl group, suggest that this compound derivatives could be investigated as components of liquid crystals or optoelectronic materials. The specific molecular geometry and dipole moment imparted by the fluoromethylimidazole core could influence the mesophase behavior and electronic properties of such materials. As of now, there is no published research detailing the synthesis or characterization of liquid crystals or optoelectronic materials that specifically incorporate the this compound moiety.

Development of Chemical Probes and Reagents for Mechanistic Studies

Chemical probes are essential tools for elucidating biological processes and reaction mechanisms. Fluorinated compounds, in particular, can serve as valuable probes due to the unique properties of the fluorine atom.

Design and Synthesis of Labeled Derivatives for Chemical Biology

The development of radiolabeled compounds, particularly with isotopes like fluorine-18, is a common strategy in chemical biology for in vivo imaging techniques such as Positron Emission Tomography (PET). While there is research on other 18F-labeled fluoronitroimidazoles as markers for hypoxic tissues, specific studies detailing the synthesis and application of labeled derivatives of this compound for chemical biology are absent from the literature. The synthesis of such a probe would likely involve the late-stage introduction of a fluorine isotope onto a suitable precursor.

Applications as Catalytic Ligands or Organocatalysts

Imidazole derivatives are known to act as ligands for transition metals in catalysis and also as organocatalysts themselves, often through the formation of N-heterocyclic carbenes (NHCs). The electronic modifications introduced by the 5-fluoromethyl group could potentially tune the catalytic activity of such systems. For example, a this compound-derived NHC would be expected to have different electronic properties compared to its non-fluorinated counterpart, which could influence its efficacy in catalytic transformations. Nevertheless, there is a lack of research demonstrating the application of this compound or its derivatives as catalytic ligands or organocatalysts.

Role in Supramolecular Chemistry (e.g., host-guest interactions, self-assembly)

The unique structural characteristics of this compound, specifically the presence of a fluorine atom and the imidazole ring, suggest its potential for significant applications in supramolecular chemistry. While direct research on this compound in this context is not extensively documented, the behavior of analogous fluorinated and imidazole-containing molecules provides a strong basis for understanding its likely role in host-guest interactions and self-assembly. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions, modulated by the electron-withdrawing nature of the fluoromethyl group, positions this compound as a versatile building block for the construction of complex supramolecular architectures.

Host-Guest Interactions

The imidazole core of this compound can act as both a hydrogen bond donor and acceptor, facilitating its inclusion into various host molecules. The fluoromethyl group introduces the possibility of halogen bonding, where the fluorine atom can act as a halogen bond donor to an electron-rich site on a host molecule. This dual-functionality allows for specific and directional interactions, which are crucial for molecular recognition and the formation of stable host-guest complexes.

For instance, in systems analogous to those involving benzimidazole (B57391) derivatives and cucurbiturils, it is anticipated that this compound could form stable inclusion complexes. rsc.org The hydrophobic cavity of host molecules like cyclodextrins or cucurbiturils could encapsulate the fluoromethyl-imidazole guest, with the portals of the host interacting with the imidazole ring through hydrogen bonding and ion-dipole interactions. rsc.orgfrontiersin.orgnih.gov

The table below outlines potential host-guest interactions involving this compound based on studies of similar compounds.

Host MoleculePotential Binding Interactions with this compoundExpected Outcome
CyclodextrinsHydrophobic inclusion of the fluoromethyl group; Hydrogen bonding with the imidazole NH and portal hydroxyl groups.Formation of a stable 1:1 inclusion complex, enhancing the solubility of this compound in aqueous media.
Cucurbit[n]urilsIon-dipole interactions between the carbonyl portals and the imidazole ring; Hydrophobic interactions with the cavity.Formation of a highly stable host-guest complex driven by both enthalpic and entropic factors. nih.gov
Calixarenesπ-π stacking between the imidazole ring and the aromatic units of the calixarene; Potential hydrogen bonding with functionalized calixarenes.Selective binding and potential for creating molecular sensors or capsules.

Self-Assembly

The self-assembly of molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry. The structural features of this compound make it a promising candidate for directing self-assembly processes. The imidazole moiety can participate in intermolecular hydrogen bonding, leading to the formation of chains or tapes, a common motif in the self-assembly of imidazole derivatives.

The presence of the fluoromethyl group can introduce additional non-covalent interactions that guide the assembly process. "Fluorous" interactions, which are the non-polar interactions between fluorinated segments, can drive the segregation of these groups, leading to the formation of distinct domains within the supramolecular structure. rsc.orgresearchgate.net Furthermore, π-π stacking interactions between the imidazole rings can contribute to the stability of the assembled architecture.

Research on similar fluorinated molecules, such as Fmoc-protected pentafluorophenylalanine, has demonstrated the profound impact of fluorination on self-assembly and hydrogelation. rsc.orgresearchgate.net The hydrophobic and electronic properties of the fluorinated aromatic side chain were identified as primary determinants for molecular recognition and the formation of fibrillar structures. rsc.orgresearchgate.net Similarly, studies on 5-fluorouracil (B62378) have shown its ability to be incorporated into self-assembling systems, such as supramolecular organogels and dipeptide hydrogels, where hydrogen bonding plays a crucial role. nih.govnih.gov

The following table summarizes the key interactions that would likely drive the self-assembly of this compound and the potential resulting structures.

Driving InteractionDescriptionPotential Supramolecular Structure
Hydrogen BondingIntermolecular N-H···N hydrogen bonds between imidazole rings.One-dimensional chains, tapes, or helical structures.
π-π StackingStacking of the aromatic imidazole rings.Lamellar or columnar structures, contributing to the stability of fibrous assemblies.
Halogen BondingInteraction of the fluorine atom with electron-rich sites on adjacent molecules.Directional control over the assembly, leading to more complex and ordered architectures.
Fluorous InteractionsSegregation of the fluoromethyl groups.Formation of fluorinated domains, potentially leading to the formation of micelles, vesicles, or layered materials.

Future Directions and Emerging Research Avenues for 5 Fluoromethylimidazole

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes to 5-Fluoromethylimidazole and its derivatives is paramount for unlocking its potential. While traditional methods for the synthesis of substituted imidazoles are well-established, future research will likely focus on more sustainable and atom-economical approaches.

Recent advances in the synthesis of imidazoles have highlighted several promising strategies that could be adapted for this compound. For instance, metal-free, one-pot processes starting from readily available materials are gaining traction. asianpubs.orgresearchgate.net The application of such methods to the synthesis of this compound would offer a greener alternative to classical multi-step syntheses. Furthermore, the use of elemental sulfur in the synthesis of tetrasubstituted imidazoles from ketones and amines presents an intriguing, solvent-free option that warrants investigation for fluorinated analogues. rsc.org

Catalytic methods, particularly those employing nanocatalysts, offer significant advantages in terms of reactivity, selectivity, and catalyst recyclability. taylorfrancis.com The development of nanocatalyst systems specifically designed for the synthesis of fluorinated imidazoles could lead to highly efficient and scalable production methods. Additionally, the exploration of visible-light-mediated synthesis of imidazole (B134444) derivatives opens up new avenues for mild and selective C-H functionalization, which could be applied to the late-stage modification of the this compound core. researchgate.net

Synthetic Strategy Key Features Potential Advantages for this compound Representative References
Metal-Free, One-Pot SynthesisUtilizes readily available starting materials; often solvent-free.Reduced environmental impact, simplified purification. asianpubs.orgresearchgate.net
NanocatalysisHigh reactivity and selectivity; catalyst is reusable.Increased efficiency, cost-effectiveness for large-scale production. taylorfrancis.com
Visible-Light Photoredox CatalysisMild reaction conditions; enables novel bond formations.Access to unique derivatives through C-H functionalization. researchgate.netarkat-usa.org
van Leusen Imidazole SynthesisUtilizes tosylmethylisocyanides (TosMICs) for imidazole ring formation.Versatile for creating a wide range of substituted imidazoles. mdpi.com

Discovery of Novel Reactivity and Transformation Pathways

Beyond its synthesis, understanding and expanding the reactivity of the this compound scaffold is crucial. The electron-withdrawing nature of the fluoromethyl group can significantly influence the reactivity of the imidazole ring, opening up possibilities for unique chemical transformations.

Future research is expected to delve into the C-H functionalization of the this compound ring. Photocatalytic methods have shown promise for the C-H amination of arenes with aromatic N-heterocyclic radicals, a strategy that could be extended to the direct arylation of the imidazole core. acs.org This would provide a direct route to novel derivatives with potential applications in medicinal chemistry and materials science.

The exploration of cycloaddition reactions involving the this compound ring as a dipolarophile or dienophile could lead to the synthesis of novel fused heterocyclic systems. mdpi.com The presence of the fluoromethyl group is known to enhance the reactivity of dipolarophiles and dienophiles, suggesting that this compound could be a valuable partner in such transformations. mdpi.com

Furthermore, ring-opening fluorination reactions of other heterocyclic systems, such as isoxazoles, have been developed to access complex fluorinated compounds. researchgate.netorganic-chemistry.org Investigating analogous ring-opening or ring-transformation reactions of this compound derivatives could provide access to novel fluorinated acyclic and heterocyclic structures with unique properties.

Reaction Type Description Potential Application to this compound Representative References
C-H FunctionalizationDirect modification of C-H bonds to form new C-C or C-heteroatom bonds.Synthesis of novel substituted 5-Fluoromethylimidazoles with tailored properties. acs.orgnih.gov
Cycloaddition ReactionsFormation of cyclic compounds through the reaction of unsaturated molecules.Construction of complex fused heterocyclic systems containing the this compound moiety. mdpi.com
Ring-Opening/TransformationCleavage and rearrangement of the imidazole ring to form new structures.Access to novel acyclic and heterocyclic fluorinated compounds. researchgate.netorganic-chemistry.org

Application of Machine Learning and AI in Predictive Chemistry for this compound

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and discovery. For this compound, these computational tools can accelerate the identification of optimal synthetic routes and predict the properties of novel derivatives.

Retrosynthetic prediction models, while currently challenged by the limited data available for heterocycle formation reactions, are being improved through transfer learning techniques. chemrxiv.org Applying these advanced models to this compound could help chemists design more efficient synthetic pathways to complex target molecules.

Furthermore, ML models can be trained to predict the outcome and yield of chemical reactions, enabling the in silico optimization of reaction conditions before any experiments are conducted. This can significantly reduce the time and resources required for synthetic route development. As more data on the synthesis and reactivity of fluorinated imidazoles becomes available, the accuracy of these predictive models will continue to improve.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. rsc.orgnih.gov The synthesis of fluorinated compounds, which can often involve hazardous reagents and exothermic reactions, is particularly well-suited to flow chemistry platforms. acs.orgbeilstein-journals.org

The development of continuous-flow processes for the synthesis of this compound and its derivatives would enable safer and more efficient production. acs.org Flow reactors allow for precise control over reaction parameters such as temperature and pressure, which is crucial for managing the reactivity of fluorinating agents. acs.org Automated synthesis platforms, integrated with real-time reaction monitoring, can further streamline the production process and facilitate high-throughput screening of reaction conditions and derivative libraries. nih.gov

Parameter Batch Synthesis Flow Chemistry
Safety Handling of hazardous reagents in large quantities can be risky.Smaller reaction volumes and better heat dissipation enhance safety.
Scalability Scaling up can be challenging and may require significant process redesign.Scaling up is often achieved by running the process for a longer duration.
Process Control Difficult to maintain uniform temperature and mixing in large reactors.Precise control over temperature, pressure, and mixing is achievable.
Efficiency Can be time-consuming with multiple workup and purification steps.Telescoped reactions and in-line purification can improve efficiency.

Expanding its Role as a Chemical Precursor to Novel Functional Materials

The unique properties of the this compound core make it an attractive building block for the synthesis of novel functional materials. The presence of the fluoromethyl group can impart desirable characteristics such as increased thermal stability, altered electronic properties, and enhanced lipophilicity.

Future research could explore the incorporation of this compound into polymers to create materials with tailored properties for applications in electronics, coatings, and biomedical devices. The synthesis of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates has demonstrated that modifications to the imidazole core can dramatically influence photophysical properties, suggesting that this compound-containing materials could exhibit interesting fluorescence characteristics. rsc.org

Furthermore, the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) could lead to new materials with unique porous structures and catalytic activities. The electronic properties of the fluorinated ligand could influence the coordination chemistry and the resulting properties of the MOF.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoromethylimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions followed by fluorination. Key steps include:
  • Precursor preparation : Start with imidazole derivatives substituted with methyl groups.
  • Fluorination : Use fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • Optimization : Vary parameters (temperature, solvent polarity, stoichiometry) to maximize yield. Design of Experiments (DOE) can systematically evaluate interactions between variables .
  • Purification : Employ column chromatography or recrystallization for high-purity isolates.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 19^{19}F NMR to confirm fluoromethyl group integration and position.
  • IR spectroscopy : Identify C-F stretching vibrations (~1100–1000 cm1^{-1}) and imidazole ring modes.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
    Cross-validate results with computational spectral simulations (e.g., DFT calculations) .

Q. How can researchers assess the purity of this compound for reproducibility in experiments?

  • Methodological Answer :
  • Chromatographic methods : Use HPLC or GC with standardized protocols (e.g., C18 column, isocratic elution).
  • Melting point analysis : Compare observed values with literature data.
  • Certificate of Analysis (COA) : Require suppliers to provide batch-specific purity data (>95% by HPLC).
  • Safety Data Sheets (SDS) : Review handling and stability guidelines to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :
  • Multi-technique validation : Combine NMR, IR, and MS to cross-check assignments.
  • Isotopic labeling : Use 13^{13}C or 15^{15}N-labeled analogs to clarify ambiguous peaks.
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
  • Collaborative verification : Share raw data with independent labs for reproducibility checks .

Q. What experimental design strategies are recommended for studying the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Use dose-response curves (e.g., IC50_{50}, EC50_{50}) in enzyme inhibition or cell viability studies.
  • Control groups : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
  • High-throughput screening (HTS) : Employ 96-well plate formats with automated readouts for efficiency.
  • Data normalization : Express activity relative to baseline controls to minimize batch effects .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases).
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and electronegativity.
    Validate predictions with experimental IC50_{50} data .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks.
  • Analytical monitoring : Track degradation via HPLC at intervals (0, 1, 2, 4 weeks).
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation.
  • Lyophilization : For long-term storage, lyophilize and store at -20°C in amber vials .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer :
  • Analog synthesis : Systematically modify substituents (e.g., fluoro, methyl, phenyl groups).
  • Activity profiling : Test analogs against a panel of targets (e.g., receptors, enzymes) using standardized assays.
  • Data clustering : Use heatmaps or dendrograms to group compounds by activity profiles.
  • Machine learning : Train Random Forest models to identify critical structural features driving activity .

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